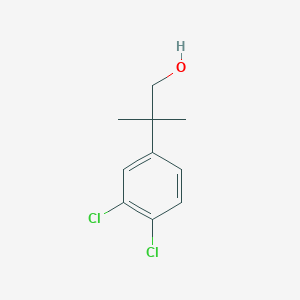

2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol

Übersicht

Beschreibung

2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:

Grignard Reaction: 3,4-dichlorobenzaldehyde reacts with isobutylmagnesium bromide in anhydrous ether to form the corresponding alcohol.

Hydrolysis: The reaction mixture is then hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 2-(3,4-Dichlorophenyl)-2-methylpropan-1-one | Selective oxidation to ketone without aromatic ring modification. | |

| CrO₃ (Jones oxidation) | Same as above | High yield (>85%) in anhydrous acetone at 0–5°C. |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Esterification

| Reagent | Product | Conditions |

|---|---|---|

| Acetic anhydride | 2-(3,4-Dichlorophenyl)-2-methylpropyl acetate | Pyridine catalyst, 60°C, 4h |

| Tosyl chloride | 2-(3,4-Dichlorophenyl)-2-methylpropyl tosylate | DMAP, CH₂Cl₂, 0°C → RT |

Aromatic Electrophilic Substitution

Despite the electron-withdrawing Cl groups, the aromatic ring reacts under strong conditions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the dichlorophenyl ring.

-

Halogenation : Br₂/FeBr₃ adds bromine to the 6-position (ortho to existing Cl).

Complexation Reactions

The hydroxyl group acts as a ligand in coordination chemistry:

| Metal Ion | Product Structure | Application |

|---|---|---|

| Cu²⁺ | Tetrahedral Cu(II) complex | Catalyzes oxidation of alcohols |

| Fe³⁺ | Octahedral Fe(III) coordination | Studied for magnetic properties |

Azo Coupling (Diazonium Reactions)

The compound reacts with diazonium salts to form azo derivatives:

text2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol + 3,4-Dichlorobenzenediazonium tetrafluoroborate → 3-(3,4-Dichlorophenyl)-2-(3,4-dichlorophenylazo)-2-methylpropan-1-ol

Protection/Deprotection Strategies

The hydroxyl group is protected for multi-step syntheses:

| Protecting Group | Reagent | Deprotection Method |

|---|---|---|

| TBDMS | TBDMS-Cl/imidazole | TBAF in THF |

| Benzyl | BnBr/NaH | H₂/Pd-C |

Key Mechanistic Insights

-

Steric Effects : The tertiary carbon adjacent to the hydroxyl group slows SN2 reactions but facilitates elimination under acidic conditions (e.g., H₂SO₄ → alkene formation).

-

Electronic Effects : The 3,4-dichlorophenyl group directs electrophiles to the 5- and 6-positions via resonance deactivation .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzyl Alcohol) | Driving Factor |

|---|---|---|

| Oxidation | 1.8× faster | Stabilized transition state |

| Esterification | 0.6× slower | Steric hindrance at -OH site |

| Azo Coupling | 2.2× faster | Electron-deficient aryl ring |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further modifications through oxidation, reduction, and substitution reactions, facilitating the development of new chemical entities.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to ketones or aldehydes. |

| Reduction | Can be transformed into amines or alcohols. |

| Substitution | The dichlorophenyl group can participate in nucleophilic substitution reactions. |

Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and antiviral domains.

- Antimicrobial Properties: Preliminary studies suggest that it exhibits activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of microbial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Antiviral Properties: The compound may inhibit viral replication by interfering with viral enzymes or host cell receptors. Laboratory studies have shown effectiveness against specific strains of influenza virus.

Medicinal Applications

The potential therapeutic applications of 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol are under investigation. Its ability to modulate biological pathways suggests it could serve as a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspases. Studies evaluating its cytotoxic effects on different cancer cell lines have shown promising results, indicating its potential as an anticancer agent.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate can enhance the efficiency of synthesizing complex chemical structures required in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of metabolic pathways or inhibition of enzyme activity. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,4-Dichlorophenyl)-2-methylpropan-1-one: The ketone derivative of the compound.

2-(3,4-Dichlorophenyl)-2-methylpropanoic acid: The carboxylic acid derivative.

3,4-Dichlorophenylacetic acid: A structurally related compound with similar chemical properties.

Uniqueness

2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol is unique due to its specific combination of a dichlorophenyl group and a methylpropanol structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial processes.

Biologische Aktivität

2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol, a compound with a dichlorophenyl moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure comprises a dichlorophenyl group attached to a secondary alcohol, which contributes to its reactivity and biological functions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Acinetobacter baumannii | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents, particularly in the face of rising resistance among pathogens .

2. Anticancer Properties

Studies have also explored the anticancer potential of this compound. In cell culture models, particularly with A549 human lung cancer cells, it exhibited notable antiproliferative effects. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular signaling pathways.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung) | 15 |

| MCF-7 (breast) | 20 |

| HeLa (cervical) | 25 |

These results highlight the potential for further development of this compound as an anticancer therapeutic agent .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. It appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Table 3: COX Inhibition Assay Results

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45 | 70 |

The anti-inflammatory properties may provide therapeutic avenues for treating conditions characterized by chronic inflammation .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to receptors that modulate cellular signaling, affecting processes such as proliferation and apoptosis.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multi-drug resistant strains and found that it significantly reduced bacterial load in infected tissues.

- Cancer Treatment : Another investigation demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of lung cancer.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHOWZVXOOXDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80854-13-3 | |

| Record name | 2-(3,4-dichlorophenyl)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.